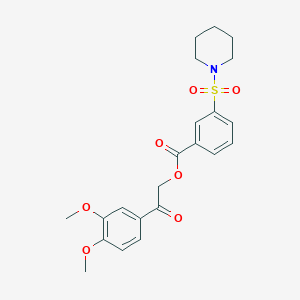![molecular formula C14H15N3O4S B285347 4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B285347.png)
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one, also known as MODC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MODC is a heterocyclic compound that belongs to the oxadiazole family and has a unique molecular structure that makes it a promising candidate for further research.
作用機序
The mechanism of action of 4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins in the cells. In anticancer research, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In corrosion inhibition research, this compound has been shown to adsorb onto the metal surface and form a protective film that inhibits the corrosion process. In plant growth regulation research, this compound has been shown to stimulate the activity of specific enzymes that are involved in plant growth and development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In anticancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. In corrosion inhibition research, this compound has been shown to reduce the corrosion rate of metals by forming a protective film on the metal surface. In plant growth regulation research, this compound has been shown to stimulate plant growth and development by enhancing the activity of specific enzymes.
実験室実験の利点と制限
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one has several advantages as a research compound, including its unique molecular structure, its potential applications in various fields, and its relatively simple synthesis method. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one, including further investigation of its anticancer properties, its potential as a corrosion inhibitor in various industries, and its use as a plant growth regulator in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown great potential as a research compound and is likely to be the focus of further studies in the future.
合成法
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one can be synthesized using various methods, including the reaction of 2,5-cyclohexadien-1-one with thiosemicarbazide, followed by the reaction of the resulting product with morpholine and acetic anhydride. The compound can also be synthesized using other methods, such as microwave-assisted synthesis and one-pot synthesis.
科学的研究の応用
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one has shown potential in various scientific fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. In materials science, this compound has been investigated for its potential as a corrosion inhibitor, as it has shown excellent corrosion inhibition properties. In agriculture, this compound has been studied for its potential as a plant growth regulator, as it has shown positive effects on plant growth and development.
特性
分子式 |
C14H15N3O4S |
|---|---|
分子量 |
321.35 g/mol |
IUPAC名 |
4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H15N3O4S/c18-11-3-1-10(2-4-11)13-15-16-14(21-13)22-9-12(19)17-5-7-20-8-6-17/h1-4,15H,5-9H2 |
InChIキー |
UAYXAHNZSGCGMT-UHFFFAOYSA-N |
異性体SMILES |
C1COCCN1C(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2 |
SMILES |
C1COCCN1C(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2 |
正規SMILES |
C1COCCN1C(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-Chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285264.png)
![2-[4-Chloro-2-methyl-5-(3-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285265.png)
![2-{4-Chloro-2-methyl-5-[(3-pyridinylamino)sulfonyl]phenoxy}acetamide](/img/structure/B285266.png)
![2-[4-Chloro-2-methyl-5-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B285267.png)
![2-(4-Chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)acetamide](/img/structure/B285270.png)
![2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285271.png)
![2-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}benzamide](/img/structure/B285274.png)
![2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B285275.png)
![2-chloro-N-(3-hydroxyphenyl)-5-[(methylanilino)sulfonyl]benzamide](/img/structure/B285276.png)
![2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid](/img/structure/B285277.png)
![5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B285278.png)
![N-cyclohexyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B285279.png)
![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285281.png)

